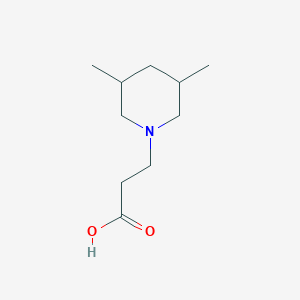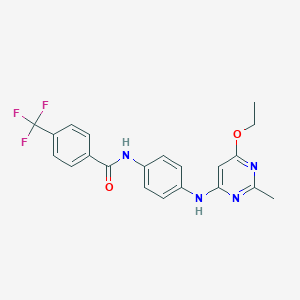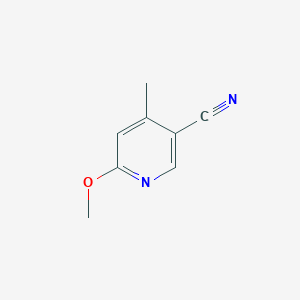
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid can be represented by the SMILES notation:CC1CC(CN(C1)CCC(=O)O)C . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid, focusing on six unique applications:
Proteomics Research
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent in the synthesis of peptides and proteins, aiding in the identification and quantification of proteins in complex biological samples .
Neuroscience Studies
In neuroscience, 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid can be employed to study neurotransmitter systems and receptor interactions. Its structural properties make it useful in the design of analogs for neurotransmitter receptors, which can help in understanding the mechanisms of neural signaling and the development of treatments for neurological disorders .
Pharmaceutical Development
This compound is also significant in pharmaceutical research, particularly in the development of new drugs. It can serve as a building block for the synthesis of novel therapeutic agents. Researchers can modify its structure to create compounds with potential pharmacological activities, such as anti-inflammatory or analgesic properties .
Chemical Synthesis
In the field of chemical synthesis, 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is used as an intermediate in the production of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable component in the synthesis of complex molecules for research and industrial applications .
Material Science
Material science research benefits from this compound as well. It can be used in the development of new materials with specific properties, such as polymers and coatings. The incorporation of 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid into polymer chains can enhance the material’s mechanical and thermal properties .
Analytical Chemistry
In analytical chemistry, 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable results in chemical analysis .
These applications highlight the versatility and importance of 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
The safety and hazards associated with 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid are not specified in the available sources. As with any chemical, it’s important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices. The compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-9(2)7-11(6-8)4-3-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIXPCWJVZXUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)
![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)


![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)

